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Compound of Interest

Compound Name: 1-Cbz-4-Piperidone

cat. No.: B026502

An In-depth Technical Guide to the Derivatives and Analogs of 1-Cbz-4-Piperidone for
Researchers, Scientists, and Drug Development Professionals.

Introduction

1-Cbz-4-piperidone, also known as benzyl 4-oxo-1-piperidinecarboxylate, is a pivotal scaffold
in medicinal chemistry and drug discovery.[1] Its rigid heterocyclic structure, coupled with the
versatile reactivity of the ketone and the protected amine, makes it an invaluable starting
material for the synthesis of a diverse array of biologically active molecules.[2][3] The
carboxybenzyl (Cbz) protecting group on the nitrogen atom allows for selective chemical
modifications at the 4-position, and its subsequent removal under mild conditions provides a
handle for further functionalization.[2] This guide provides a comprehensive overview of the
synthesis, biological activities, and therapeutic potential of various derivatives and analogs of
1-Cbz-4-piperidone.

Synthesis of 1-Cbz-4-Piperidone and its Core
Derivatives

The synthesis of 1-Cbz-4-piperidone is typically achieved through the N-acylation of 4-
piperidone or its precursors with benzyl chloroformate (CbzCl).[1][2][4] Common starting
materials include 4-piperidone monohydrate hydrochloride or 4,4-piperidinediol hydrochloride.
The reaction is generally carried out in the presence of a base, such as sodium carbonate or
triethylamine, to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the
piperidine nitrogen on the CbzCl.[2][4]
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General Experimental Protocol for the Synthesis of 1-
Cbz-4-Piperidone

A common method for the synthesis of 1-Cbz-4-piperidone is as follows:

To a solution of 4,4-piperidinediol hydrochloride (1 equivalent) in a mixture of tetrahydrofuran
(THF) and water (1:1), sodium carbonate (1.4 equivalents) is added.[4]

e Benzyl chloroformate (1.2 equivalents) is then added to the mixture.[4]
e The reaction is stirred at room temperature for approximately 9 hours.[4]

e The reaction mixture is then diluted with ethyl acetate and a 5% aqueous solution of sodium
carbonate.[4]

e The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.[4]

e The combined organic layers are dried over magnesium sulfate, filtered, and concentrated
under reduced pressure.[5]

e The crude product is purified by flash column chromatography to yield 1-Cbz-4-piperidone
as a colorless oil.[5]

Key Classes of 1-Cbz-4-Piperidone Derivatives and
Their Biological Activities

The 1-Chz-4-piperidone core has been elaborated into a multitude of derivatives with a broad
spectrum of pharmacological activities. This section will delve into some of the most significant
classes, presenting their biological data in a structured format.

Anticancer Derivatives

Derivatives of 1-Cbz-4-piperidone have shown significant promise as anticancer agents,
targeting various signaling pathways involved in tumor growth and proliferation.

Several piperidine-based compounds have been developed as inhibitors of key RTKs like c-
Met and VEGFR-2, which are crucial for tumor angiogenesis and metastasis.[6][7][8]

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b026502?utm_src=pdf-body
https://www.benchchem.com/product/b026502?utm_src=pdf-body
https://www.benchchem.com/product/b026502?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/10406638.2023.2233663
https://www.tandfonline.com/doi/full/10.1080/10406638.2023.2233663
https://www.tandfonline.com/doi/full/10.1080/10406638.2023.2233663
https://www.tandfonline.com/doi/full/10.1080/10406638.2023.2233663
https://www.tandfonline.com/doi/full/10.1080/10406638.2023.2233663
https://www.chemicalbook.com/article/properties-preparation-and-application-of-1-cbz-4-piperidone.htm
https://www.benchchem.com/product/b026502?utm_src=pdf-body
https://www.chemicalbook.com/article/properties-preparation-and-application-of-1-cbz-4-piperidone.htm
https://www.benchchem.com/product/b026502?utm_src=pdf-body
https://www.benchchem.com/product/b026502?utm_src=pdf-body
https://www.benchchem.com/product/b026502?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10880944/
https://www.mdpi.com/1424-8247/18/12/1875
https://pmc.ncbi.nlm.nih.gov/articles/PMC10128108/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Table 1: In Vitro Activity of Piperidine Derivatives as c-Met and VEGFR-2 Kinase Inhibitors

Compound Cancer Cell

5 Target IC50 (pM) Line IC50 (pM) Reference
20b c-Met 0.0086 MKN45 0.57 [1]

20c c-Met 0.0112 MKN45 0.65 [1]

11b VEGFR-2 0.057 [7]

11b c-Met 0.181 [7]

5h VEGFR-2 0.152 [7]

5h c-Met 1.885 [7]
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This class of compounds, which are curcumin analogs, has demonstrated potent cytotoxic
activity against a variety of cancer cell lines.[9][10][11][12][13] Their mechanism of action is
often multifactorial, involving the induction of apoptosis and cell cycle arrest.[9][13]

Table 2: Cytotoxic Activity of 3,5-Bis(arylidene)-4-piperidone Derivatives

Compound ID Cancer Cell Line IC50 (pM) Reference
7f HCT116 (Colon) <1 [9]

8a HCT116 (Colon) <1 [9]

1d Ca9-22 (Squamous) <0.1 [11]

1g Ca9-22 (Squamous) <0.1 [11]

1k Ca9-22 (Squamous) <01 [11]

2a 518A2 (Melanoma) ~1 [13]

3c 518A2 (Melanoma) ~1 [13]
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Antimicrobial Derivatives

Spiro-piperidone derivatives, where the piperidone ring is fused to another ring system at a
single carbon atom, have emerged as a promising class of antimicrobial agents.[4][14][15][16]
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Table 3: Antimicrobial Activity of Spiro-piperidone Derivatives

Compound ID Microorganism MIC (pg/mL) Reference
17 S. aureus 15.62 [4]

18 S. aureus 15.62 [4]

19 S. aureus 15.62 [4]

4a-f Various Bacteria 62.5 - 15.62 [15]

8b B. subtilis 0.06 [16]

8e B. subtilis 0.015 [16]

89 B. subtilis 0.015 [16]

6¢c B. subtilis 0.015 [16]

Derivatives Active in the Central Nervous System (CNS)

The piperidine scaffold is a common feature in many CNS-active drugs.[17] Derivatives of 1-
Cbhz-4-piperidone have been investigated for their potential in treating neurodegenerative
diseases and for their interaction with CNS targets like sigma receptors and T-type calcium
channels.[18][19]

Table 4: CNS Activity of Piperidine Derivatives

Compound ID Target Ki (nM) Reference

1 Sigma-1 Receptor 3.90 [18]

11 Sigma-1 Receptor 3.56 [18]

Compound ID Target IC50 (uM) Reference
T-type Calcium

3la 157+0.14 [19]
Channel

Signaling Pathways and Mechanisms of Action
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Inhibition of the NF-kB Signaling Pathway

The NF-kB signaling pathway is a key regulator of inflammation and is often dysregulated in
cancer.[20][21] Certain 3,5-bis(arylidene)-4-piperidone derivatives, such as EF31, have been
shown to be potent inhibitors of this pathway.[22] EF31 inhibits IkB kinase (3 (IKKB), which
prevents the phosphorylation and subsequent degradation of IkBa. This retains NF-kB in the
cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory

and pro-survival genes.[22]
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Conclusion
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1-Cbhz-4-piperidone and its derivatives represent a rich and versatile class of compounds with
significant therapeutic potential. The ability to readily modify the core structure has led to the
discovery of potent agents with anticancer, antimicrobial, and CNS activities. The quantitative
data and experimental protocols presented in this guide are intended to serve as a valuable
resource for researchers in the field of drug discovery and development, facilitating the design
and synthesis of novel therapeutic agents based on this privileged scaffold. Further exploration
of the structure-activity relationships and mechanisms of action of these compounds will
undoubtedly lead to the development of next-generation therapeutics for a wide range of
diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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